molecular formula C26H25N5OS B2962520 N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide CAS No. 688792-50-9

N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide

Cat. No.: B2962520
CAS No.: 688792-50-9
M. Wt: 455.58
InChI Key: GCKRZHMWEIESHB-UHFFFAOYSA-N
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Description

N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is a complex nitrogen-containing heterocyclic compound. This compound is notable for its unique structural features, which include a sulfanylidene group and a triazatetracyclic core.

Preparation Methods

The synthesis of N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide involves multiple stepsReaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques are being explored to scale up the production process .

Chemical Reactions Analysis

N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure high selectivity and yield. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide can be compared with other similar compounds, such as cetylpyridinium chloride and domiphen bromide. These compounds share structural similarities and have been studied for their potential as enzyme inhibitors. N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is unique in its specific triazatetracyclic core and sulfanylidene group, which confer distinct chemical and biological properties .

Similar compounds include:

These compounds have been studied for various applications, including antimicrobial activity and material science, but differ in their specific chemical structures and mechanisms of action.

Properties

IUPAC Name

N-[3-(N-ethylanilino)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5OS/c1-2-30(19-9-4-3-5-10-19)16-8-15-27-25(32)18-13-14-20-22(17-18)29-26(33)31-23-12-7-6-11-21(23)28-24(20)31/h3-7,9-14,17H,2,8,15-16H2,1H3,(H,27,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKRZHMWEIESHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=S)N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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